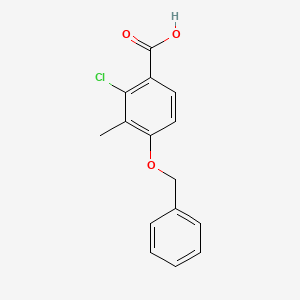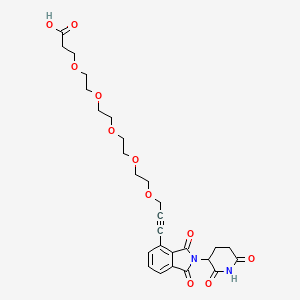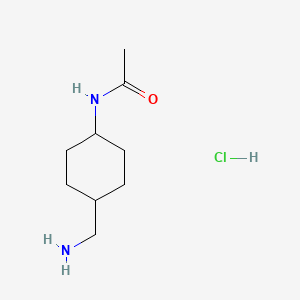
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated and methylthio-substituted phenyl ring, making it a valuable reagent in the synthesis of complex organic molecules .
準備方法
The synthesis of (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 5-methyl-2-(methylthio)phenol, undergoes bromination to introduce the bromine atom at the 3-position.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to form the boronic acid derivative.
化学反応の分析
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
科学的研究の応用
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It plays a role in the synthesis of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用機序
The primary mechanism of action for (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.
類似化合物との比較
Similar compounds to (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid include:
2-(Methylthio)phenylboronic acid: Lacks the bromine substituent and has different reactivity and applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methoxy group instead of a methylthio group, leading to variations in electronic properties and reactivity.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: These compounds have formyl groups and are used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular synthetic applications.
特性
分子式 |
C8H10BBrO2S |
|---|---|
分子量 |
260.95 g/mol |
IUPAC名 |
(3-bromo-5-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO2S/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 |
InChIキー |
OMVAOVNPMBCIFU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1SC)Br)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
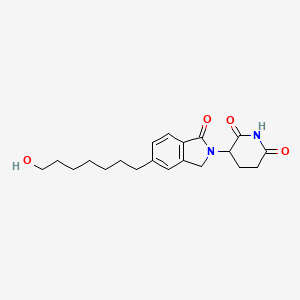

![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
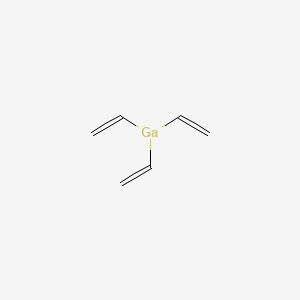
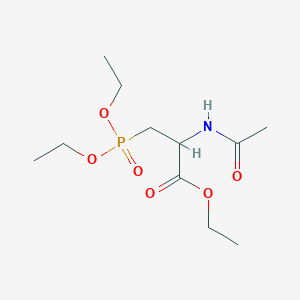
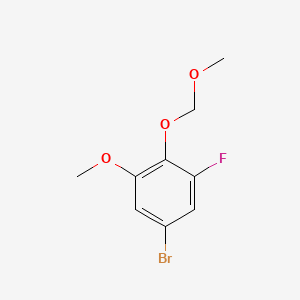
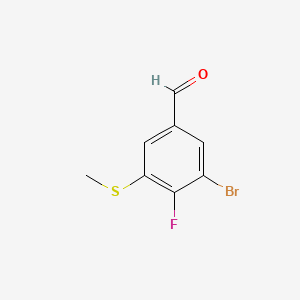
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
